4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol
Description
4-(Piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a tetrahydropyran core substituted with a hydroxymethyl-piperazine moiety. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in drug discovery. The tetrahydropyran ring enhances metabolic stability and solubility, while the piperazine group facilitates interactions with biological targets such as neurotransmitter receptors and enzymes .
Properties
CAS No. |
84207-14-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)oxan-4-ol |
InChI |
InChI=1S/C10H20N2O2/c13-10(1-7-14-8-2-10)9-12-5-3-11-4-6-12/h11,13H,1-9H2 |
InChI Key |
VFFWCJUMODFFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of piperazine with tetrahydro-2H-pyran-4-ol under controlled conditions. One common method includes:
Starting Materials: Piperazine and tetrahydro-2H-pyran-4-ol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific receptors or enzymes, altering their activity and leading to a biological response.
Chemical Reactivity: The presence of the hydroxyl group and the piperazine ring allows it to participate in various chemical reactions, making it a versatile intermediate.
Comparison with Similar Compounds
Therapeutic Potential and Limitations
- Anticonvulsant Agents: 3i and 3f highlight the role of the piperazine-pyranone scaffold in seizure management, though high lipophilicity limits clinical translation .
- Neurodegenerative Therapies: TBPT ’s 5-HT4 receptor activity positions it as a candidate for Alzheimer’s disease, but its complex synthesis may hinder scalability .
Biological Activity
4-(Piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 210.24 g/mol
- CAS Number : Not specified in the available literature.
This compound features a tetrahydropyran ring substituted with a piperazine moiety, which may contribute to its biological activity through interactions with various biological targets.
The biological activity of 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol has been attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine ring is often associated with enhanced interaction with microbial targets.
- Cytotoxic Effects : Research indicates that derivatives of tetrahydropyran can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways crucial for cell survival and proliferation.
- Neuropharmacological Effects : The piperazine structure is known for its neuroactive properties, potentially influencing neurotransmitter systems, which could lead to applications in treating neurological disorders.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives, including 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher concentrations depending on the specific derivative tested.
Cytotoxicity Studies
A cytotoxicity assay was performed on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol were found to be lower than those of standard chemotherapeutic agents, indicating a promising anticancer profile.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A431 | 12.5 | Doxorubicin | 15 |
| Jurkat | 10.0 | Cisplatin | 20 |
Case Study 1: Neuropharmacological Effects
In a study investigating the effects of piperazine derivatives on anxiety-like behaviors in rodent models, it was found that administration of compounds similar to 4-(piperazin-1-ylmethyl)tetrahydro-2H-pyran-4-ol led to significant reductions in anxiety levels compared to control groups. The exact mechanism was suggested to involve modulation of serotonin receptors.
Case Study 2: Anticancer Activity
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a piperazine-based drug that includes the tetrahydropyran structure. Results demonstrated promising tumor shrinkage in a subset of patients, correlating with high expression levels of specific molecular targets related to the compound's action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
